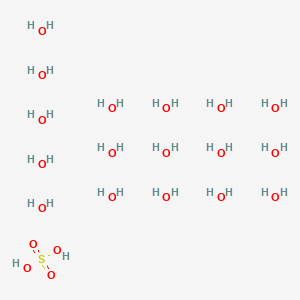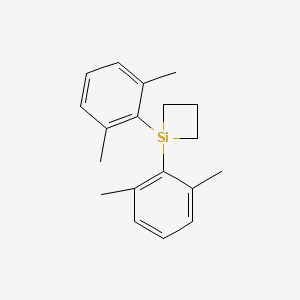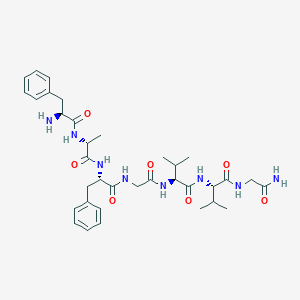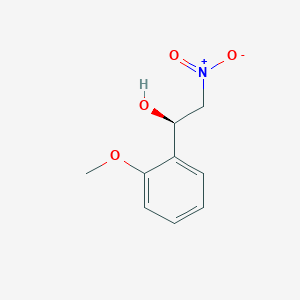
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- is a chemical compound with the molecular formula C14H21O2P . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphine oxide group attached to a 2-methylbenzoyl group and two 1-methylethyl groups.
准备方法
The synthesis of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves several steps. One common method includes the reaction of 2-methylbenzoyl chloride with diisopropylphosphine oxide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
化学反应分析
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted phosphine oxides.
科学研究应用
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用机制
The mechanism of action of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also used as a photoinitiator in polymer chemistry and has similar applications in industry.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use in dental composites and other polymer-based materials.
Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- stands out due to its unique structure and specific applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
648432-58-0 |
|---|---|
分子式 |
C14H21O2P |
分子量 |
252.29 g/mol |
IUPAC 名称 |
di(propan-2-yl)phosphoryl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H21O2P/c1-10(2)17(16,11(3)4)14(15)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
InChI 键 |
ILBNCGGSUIFHII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)P(=O)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)



![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)

![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)

